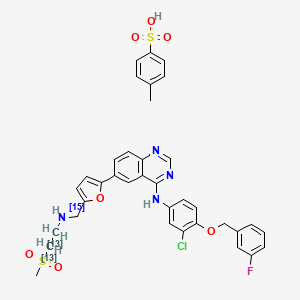

Lapatinib-13C2,15N Ditosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lapatinib-13C2,15N Ditosylate is a labeled compound used in scientific research. It is a derivative of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2). This compound is particularly significant in cancer research, especially for breast cancer, due to its ability to inhibit tumor cell growth by blocking the ATP-binding site of the receptor’s intracellular domain .

Vorbereitungsmethoden

The preparation of Lapatinib-13C2,15N Ditosylate involves several synthetic routes and reaction conditions. One method includes the formation of binary and ternary inclusion complexes with β-cyclodextrin and PVP K30 through kneading and lyophilization . Another method involves the reaction of the compound with aqueous potassium carbonate, followed by crystallization in a mixture of dimethylformamide and acetonitrile . Industrial production methods often involve the use of colloidal silicon dioxide as an auxiliary material to improve the fluidity and stability of the intermediate particles .

Analyse Chemischer Reaktionen

Lapatinib-13C2,15N Ditosylate undergoes various chemical reactions, including complexation with β-cyclodextrin to improve its solubility and dissolution . It also undergoes N- and O-dealkylation, resulting in metabolites that can bind to serum proteins . Common reagents used in these reactions include hydrophilic polymers and organic acids for complexation, and potassium carbonate for crystallization . The major products formed from these reactions are the inclusion complexes and the dealkylated metabolites .

Wissenschaftliche Forschungsanwendungen

Lapatinib-13C2,15N Ditosylate is widely used in scientific research due to its inhibitory effects on tyrosine kinases. It is used in cancer research to study the inhibition of HER1 and HER2 receptors, which are overexpressed in certain types of breast cancer . The compound is also used in pharmacokinetic studies to understand its metabolism and interaction with other drugs . Additionally, it is employed in the development of oral delivery systems to improve the solubility and bioavailability of Lapatinib .

Wirkmechanismus

Lapatinib-13C2,15N Ditosylate exerts its effects by inhibiting the intracellular tyrosine kinase domains of HER1 and HER2 receptors. It binds to the ATP-binding site, preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and apoptosis, thereby inhibiting tumor growth .

Vergleich Mit ähnlichen Verbindungen

Lapatinib-13C2,15N Ditosylate is unique due to its dual inhibition of HER1 and HER2 receptors. Similar compounds include other tyrosine kinase inhibitors such as Erlotinib, Gefitinib, and Afatinib, which primarily target HER1/EGFR . Unlike these compounds, this compound also targets HER2, making it particularly effective in treating HER2-positive breast cancer .

Similar Compounds

- Erlotinib

- Gefitinib

- Afatinib

This compound stands out due to its dual-targeting mechanism, making it a valuable compound in cancer research and treatment .

Eigenschaften

Molekularformel |

C36H34ClFN4O7S2 |

|---|---|

Molekulargewicht |

756.2 g/mol |

IUPAC-Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1; |

InChI-Schlüssel |

OZDXXJABMOYNGY-OSUMFKEWSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)

![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)